molecular formula C13H7Cl2FO B3025057 4',4-Dichloro-3'-fluorobenzophenone CAS No. 951890-56-5

4',4-Dichloro-3'-fluorobenzophenone

Cat. No. B3025057
CAS RN: 951890-56-5
M. Wt: 269.09 g/mol
InChI Key: GOIFUAIXDUZYTN-UHFFFAOYSA-N
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Description

4’,4-Dichloro-3’-fluorobenzophenone is a synthesized organic compound that belongs to the benzophenone family. It has a molecular formula of C13H7Cl2FO and a molecular weight of 269.1 g/mol .

Scientific Research Applications

Proton Exchange Membranes

A study by Ghassemi et al. (2004) discussed the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics, using 2,5-dichloro-4′-phenylbenzophenone and 4-chloro-4′-fluorobenzophenone. These telechelics were selectively sulfonated and used to produce multiblock sulfonated copolymers, forming flexible transparent films. These films exhibited promising water absorption and proton conductivity properties, suggesting their potential application in proton exchange membranes (Ghassemi, Ndip, & Mcgrath, 2004).

Antibacterial Agents

B. S. Holla et al. (2003) synthesized new fluorine-containing triazinones using 2,4-dichloro-5-fluorophenyl and other fluorophenyl groups. These compounds demonstrated promising antibacterial activity in low concentrations. The study highlights the importance of fluorophenyl groups in the synthesis of biologically active molecules (Holla, Bhat, & Shetty, 2003).

Fluorinated Polymers for Engineering Plastics

Shude Xiao et al. (2003) synthesized a fluorinated phthalazinone monomer and its polymers, highlighting their potential as materials for optical waveguides. The polymers demonstrated excellent thermal properties and solubility in common aprotic solvents, making them suitable for applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003).

Fuel Cell Applications

D. Kim et al. (2008) investigated sulfonated side-chain grafting units synthesized using sulfonated 4-fluorobenzophenone. The resulting comb-shaped sulfonated polymers showed high proton conductivity, making them suitable as polyelectrolyte membrane materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Organic Solar Cells

L. Tan et al. (2016) demonstrated the modification of poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoics, including 4-fluorobenzoic acid. The modified PEDOT:PSS exhibited enhanced conductivity and transparency, making it a viable alternative to traditional indium tin oxide anodes in organic solar cells (Tan, Zhou, Ji, Huang, & Chen, 2016).

properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIFUAIXDUZYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',4-Dichloro-3'-fluorobenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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